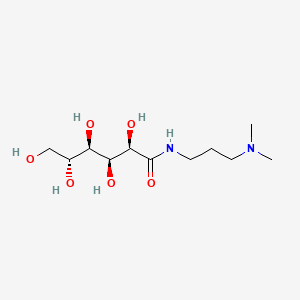
N-(3-(Dimethylamino)propyl)-D-gluconamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Dimethylamino)propyl)-D-gluconamide is a chemical compound that features a dimethylamino group attached to a propyl chain, which is further connected to a D-gluconamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-D-gluconamide typically involves the reaction of D-gluconic acid with 3-(dimethylamino)propylamine. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 25-30°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(Dimethylamino)propyl)-D-gluconamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkylated derivatives.
Aplicaciones Científicas De Investigación
N-(3-(Dimethylamino)propyl)-D-gluconamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants
Mecanismo De Acción
The mechanism of action of N-(3-(Dimethylamino)propyl)-D-gluconamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, thereby inhibiting their activity. Additionally, the compound can participate in the formation of stable complexes with other molecules, enhancing its efficacy in various applications .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(Dimethylamino)propyl)methacrylamide: Similar in structure but contains a methacrylamide group instead of a gluconamide moiety.
N-(3-(Dimethylamino)propyl)hexadecanamide: Contains a longer alkyl chain, making it more hydrophobic.
Uniqueness
N-(3-(Dimethylamino)propyl)-D-gluconamide is unique due to its combination of a dimethylamino group and a D-gluconamide moiety, which imparts specific chemical and biological properties. This uniqueness makes it suitable for applications where both hydrophilic and hydrophobic interactions are required.
Propiedades
Número CAS |
51812-79-4 |
|---|---|
Fórmula molecular |
C11H24N2O6 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-N-[3-(dimethylamino)propyl]-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C11H24N2O6/c1-13(2)5-3-4-12-11(19)10(18)9(17)8(16)7(15)6-14/h7-10,14-18H,3-6H2,1-2H3,(H,12,19)/t7-,8-,9+,10-/m1/s1 |
Clave InChI |
ZRQLLXVNSJXTAP-DOLQZWNJSA-N |
SMILES isomérico |
CN(C)CCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
CN(C)CCCNC(=O)C(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















